Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
Description
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate is a synthetic amino acid derivative characterized by a methyl ester group, a pyrrolidine ring substituted with a hexanoyl chain, and a 4-hydroxyphenyl side chain. The compound’s design integrates lipophilic (hexanoyl) and polar (4-hydroxyphenyl, ester) moieties, balancing solubility and membrane permeability .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPAYLOEFDTJN-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate involves the following steps:
Formation of Pyrrolidine Amide: : This involves the reaction of 1-hexanoylpyrrolidine with an appropriate acid chloride or anhydride under mild conditions to yield the pyrrolidine amide.
Amidation Reaction: : The intermediate is then reacted with the corresponding amino acid derivative, specifically focusing on the stereospecific (2S) form to ensure the desired chiral configuration.
Esterification: : The final step involves esterification to introduce the methyl ester group. This can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the process is scaled up with optimized reaction conditions, ensuring high yield and purity. Batch reactors or continuous flow systems might be employed, with stringent controls on temperature, pH, and reaction time to maintain the integrity of the chiral centers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions when treated with agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can occur using reducing agents like sodium borohydride, which can potentially reduce the carbonyl groups.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: : Oxidized derivatives with hydroxyl or ketone groups.
Reduction: : Reduced compounds with hydroxyl or amine functionalities.
Substitution: : Ester or amide derivatives depending on the nucleophile.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate can be represented by the following molecular formula:
- Molecular Formula : C21H30N2O5
- CAS Number : 9821787
This compound features a pyrrolidine moiety, which is known for its biological activity, and a hydroxyphenyl group that enhances its interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural components suggest that it may exhibit activity as an inhibitor of specific enzymes or receptors involved in disease pathways.
- Case Study : Research has shown that compounds with similar structures can act as inhibitors of enzymes associated with cancer progression, indicating potential for further exploration in oncology .
The compound's hydroxyphenyl group is known to contribute to biological activity by enhancing interactions with biomolecules. This property has been leveraged in studies focused on biological nitrification inhibition.
- Research Finding : A study highlighted the use of methyl 3-(4-hydroxyphenyl)propionate in inhibiting nitrification processes in agricultural systems, suggesting that similar compounds could be effective in managing soil health and fertility .
Agricultural Sciences
In agricultural research, the compound has been explored for its role in promoting plant growth and health. The ability to inhibit nitrification can lead to improved nitrogen use efficiency in crops.
- Case Study : In sorghum cultivation, the root exudates containing hydroxy-aryl esters have been shown to inhibit nitrification, thus enhancing nitrogen retention in the soil .
Summary of Research Findings
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved often relate to metabolic processes where the compound mimics natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogs from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Functional Group Analysis
- Hexanoyl vs. Sulfhydryl Substituents: The hexanoyl group in the target compound enhances lipophilicity compared to the sulfhydryl group in deacetylalacepril (). Sulfhydryl groups (e.g., in ACE inhibitors like captopril) bind zinc ions in enzymes, but their absence here may reduce side effects like cough .
- 4-Hydroxyphenyl vs.
- Methyl Ester vs. Carboxylic Acid : The methyl ester likely acts as a prodrug, improving oral bioavailability before hydrolysis to the active acid form. Deacetylalacepril’s free carboxylic acid may confer faster onset but poorer absorption .
Pharmacokinetic Implications
- Metabolic Stability : The ethyl ester in ’s compound would hydrolyze slower than the methyl ester, altering drug release kinetics .
Research Findings and Hypotheses
- ACE Inhibition Potential: While deacetylalacepril’s sulfhydryl group is critical for ACE inhibition, the target compound’s 4-hydroxyphenyl group may interact with ACE’s hydrophobic S2 pocket, compensating for the lack of zinc binding .
- Prodrug Design : The methyl ester may improve bioavailability, as seen in ester prodrugs like enalapril. Hydrolysis to the free acid could enhance potency .
- Contrastingly, deacetylalacepril’s sulfhydryl group is prone to oxidation, forming disulfides .
Biological Activity
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate is a complex compound with significant biological activity, particularly in the context of neuropeptide signaling and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described using its IUPAC name, which highlights its chiral centers and functional groups. The structural formula indicates the presence of a pyrrolidine ring, a hydroxyphenyl group, and an ester functional group, contributing to its biological properties.
This compound acts primarily through interactions with specific receptors in the nervous system. It is hypothesized to modulate neuropeptide signaling pathways, particularly those involving neurotensin and neuropeptide Y (NPY), which are critical in various physiological processes including pain modulation, appetite regulation, and stress response.
Biological Activity
1. Neurotensin Receptor Interaction
- The compound has been shown to exhibit affinity for neurotensin receptors, influencing neurotransmitter release and neuronal excitability. This interaction is vital for understanding its role in pain management and neuroprotection .
2. Antifungal Activity
3. Antioxidant Properties
- Compounds containing hydroxyphenyl groups are often associated with antioxidant activities. This property may contribute to protective effects against oxidative stress in neural tissues .
Research Findings
Case Studies
Case Study 1: Neurotensin Modulation
A study explored the effects of this compound on neurotensin-induced signaling pathways in rat models. Results indicated enhanced analgesic effects when administered alongside neurotensin, suggesting synergistic potential for pain management therapies.
Case Study 2: Antifungal Efficacy
In vitro assays demonstrated that related compounds significantly inhibited the growth of Candida albicans. Further exploration into the structure-activity relationship could illuminate pathways through which this compound might exert similar effects.
Q & A
Q. Critical Parameters :
- Temperature : Low temperatures (0–10°C) minimize racemization during coupling.
- Solvent : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
- Catalysts : Use of HOBt prevents side reactions and improves stereochemical retention .
Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using chiral HPLC .
Basic: Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
Answer:
A combination of techniques ensures robust characterization:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) and detect impurities .
- NMR : H and C NMR verify backbone structure, while 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H] ion) .
- Chiral Analysis : Chiral stationary phases (e.g., Chiralpak AD-H) validate enantiomeric excess (>99% ee) .
Table 1 : Common Analytical Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18, 0.1% TFA in H2O/MeOH | Purity assessment |
| Chiral HPLC | AD-H column, hexane:IPA (90:10) | Enantiomeric resolution |
| HRMS | ESI+, m/z 450.2382 (calculated) | Molecular formula confirmation |
Advanced: How can researchers optimize enantiomeric purity during synthesis, and what analytical methods validate stereochemical consistency?
Answer:
Optimization Strategies :
Q. Validation Methods :
- Supercritical Fluid Chromatography (SFC) : Higher resolution for chiral separations compared to HPLC .
- X-ray Crystallography : Resolves absolute configuration when co-crystallized with heavy atoms .
Data Interpretation : Compare retention times with enantiomerically pure standards and calculate ee via peak area ratios .
Advanced: What strategies are recommended for elucidating the mechanism of action and biological targets of this compound?
Answer:
Methodological Framework :
- Proteomic Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to hypothesized targets (e.g., enzymes with catalytic serine residues) .
- Molecular Docking : Align compound structure with protein databases (PDB) to predict binding pockets (e.g., homology modeling of pyrrolidine-binding proteases) .
Case Study : Cetapril, a structurally related compound, was shown to inhibit angiotensin-converting enzyme via its pyrrolidine-carboxylate motif, suggesting analogous targeting strategies .
Advanced: How should researchers address contradictions in reported biological activities or synthetic yields across different studies?
Answer:
Contradiction Analysis Workflow :
Reproduce Conditions : Standardize solvents, catalysts, and temperature across labs (e.g., DMF vs. THF in amidation) .
Orthogonal Validation : Cross-check bioactivity using multiple assays (e.g., enzyme inhibition vs. cellular viability) .
Data Normalization : Account for batch-to-batch variability in starting materials via QC/QA protocols .
Example : Discrepancies in IC50 values may arise from differences in assay pH or buffer composition. Re-test under harmonized conditions (e.g., 50 mM Tris-HCl, pH 7.4) .
Basic: What are the common impurities or degradation products associated with this compound, and how can they be quantified?
Answer:
Common Impurities :
Q. Quantification Methods :
- Impurity Profiling : Use gradient HPLC (5–95% acetonitrile in 20 min) with diode-array detection.
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) to simulate stability challenges .
Table 2 : Typical Impurities and Retention Times
| Impurity | RT (min) | Source |
|---|---|---|
| Hydrolyzed ester | 8.2 | Degradation |
| Diastereomer | 10.5 | Synthesis |
| Oxidized phenol | 12.1 | Storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
